molecular formula C20H18ClFN4OS B2890384 (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone CAS No. 1286721-17-2

(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

Cat. No. B2890384
M. Wt: 416.9
InChI Key: YBWFVEXEPZMTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Logic Gates for Cellular Microenvironment Probing

Compounds designed with a fluorophore, a piperazine receptor, and an aryl group have been utilized as fluorescent logic gates. Such molecules can reconfigure their logic functions based on solvent polarity, offering tools for probing cellular membranes and protein interfaces. This demonstrates the potential of similar compounds for applications in cellular biology and chemistry (Gauci & Magri, 2022).

Antimicrobial Activity

Derivatives of piperazine and related structural motifs have been synthesized and evaluated for their antimicrobial properties. These compounds show variable and modest activity against bacteria and fungi, indicating the potential of similar molecules for use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Docking Studies for Antibacterial Activity

Synthesis and characterization of compounds with amino, chlorophenyl, and thiazolyl motifs have been carried out, followed by docking studies to understand their antibacterial activity. This indicates the potential for designing compounds with specific antibacterial properties through computational and synthetic chemistry approaches (Shahana & Yardily, 2020).

Antitumor Activity

Compounds incorporating morpholino and fluorophenyl groups have been synthesized and showed distinct inhibition on the proliferation of various cancer cell lines. Such studies highlight the potential of structurally similar compounds in cancer research and therapy (Tang & Fu, 2018).

Antitubercular Studies

Piperazine derivatives have been explored for their antitubercular activities, with some compounds showing significant activity against Mycobacterium tuberculosis. This suggests the potential of the specified molecule in tuberculosis research and treatment efforts (Bisht et al., 2010).

properties

IUPAC Name

[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4OS/c21-14-4-6-16(7-5-14)25-8-10-26(11-9-25)20(27)19-17(23)18(24-28-19)13-2-1-3-15(22)12-13/h1-7,12H,8-11,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWFVEXEPZMTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

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